molecular formula C17H13N3O6S2 B4731949 ETHYL 5-METHYL-2-(4-NITROBENZAMIDO)-4-OXO-4H-THIENO[2,3-D][1,3]THIAZINE-6-CARBOXYLATE

ETHYL 5-METHYL-2-(4-NITROBENZAMIDO)-4-OXO-4H-THIENO[2,3-D][1,3]THIAZINE-6-CARBOXYLATE

Cat. No.: B4731949
M. Wt: 419.4 g/mol
InChI Key: MOEOYQIPAIKVLA-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-(4-nitrobenzamido)-4-oxo-4H-thieno[2,3-d][1,3]thiazine-6-carboxylate: is a complex organic compound that belongs to the class of thienothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-2-(4-nitrobenzamido)-4-oxo-4H-thieno[2,3-d][1,3]thiazine-6-carboxylate typically involves multi-step reactions. The process begins with the preparation of the thieno[2,3-d][1,3]thiazine core, followed by the introduction of the nitrobenzamido group and the ethyl ester functionality. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methyl-2-(4-nitrobenzamido)-4-oxo-4H-thieno[2,3-d][1,3]thiazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products:

    Reduction: Amino derivative of the compound.

    Hydrolysis: Carboxylic acid derivative.

    Condensation: Schiff base derivatives.

Scientific Research Applications

Ethyl 5-methyl-2-(4-nitrobenzamido)-4-oxo-4H-thieno[2,3-d][1,3]thiazine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-(4-nitrobenzamido)-4-oxo-4H-thieno[2,3-d][1,3]thiazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

  • Ethyl 5-{[(E)-(dimethylamino)methylidene]amino}-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate
  • 1,3-Hexadiene, 3-ethyl-2-methyl-

Comparison: Ethyl 5-methyl-2-(4-nitrobenzamido)-4-oxo-4H-thieno[2,3-d][1,3]thiazine-6-carboxylate is unique due to its specific structural features, such as the presence of the nitrobenzamido group and the thieno[2,3-d][1,3]thiazine core. These features contribute to its distinct biological activities and potential applications. Similar compounds may share some structural elements but differ in their functional groups and overall biological properties.

Properties

IUPAC Name

ethyl 5-methyl-2-[(4-nitrobenzoyl)amino]-4-oxothieno[2,3-d][1,3]thiazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O6S2/c1-3-26-15(22)12-8(2)11-14(27-12)19-17(28-16(11)23)18-13(21)9-4-6-10(7-5-9)20(24)25/h4-7H,3H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEOYQIPAIKVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(SC2=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-METHYL-2-(4-NITROBENZAMIDO)-4-OXO-4H-THIENO[2,3-D][1,3]THIAZINE-6-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-METHYL-2-(4-NITROBENZAMIDO)-4-OXO-4H-THIENO[2,3-D][1,3]THIAZINE-6-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-METHYL-2-(4-NITROBENZAMIDO)-4-OXO-4H-THIENO[2,3-D][1,3]THIAZINE-6-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-METHYL-2-(4-NITROBENZAMIDO)-4-OXO-4H-THIENO[2,3-D][1,3]THIAZINE-6-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5-METHYL-2-(4-NITROBENZAMIDO)-4-OXO-4H-THIENO[2,3-D][1,3]THIAZINE-6-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5-METHYL-2-(4-NITROBENZAMIDO)-4-OXO-4H-THIENO[2,3-D][1,3]THIAZINE-6-CARBOXYLATE

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